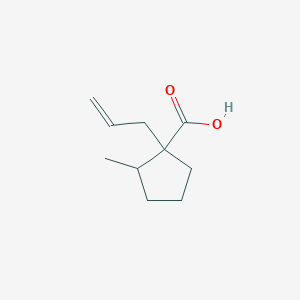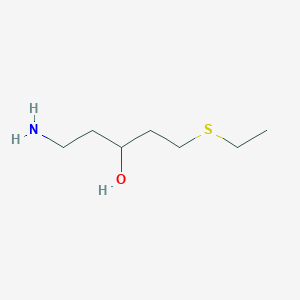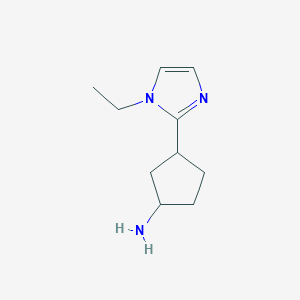
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C₅H₈ClNO₃S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-oxopyrrolidine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of chlorosulfonic acid to 1-methyl-2-oxopyrrolidine, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-oxopyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-oxopyrrolidine-3-sulfonamide: A closely related compound with similar structural features but different functional groups.
2-Methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: Another derivative with a benzene ring, offering different chemical properties and applications.
Uniqueness
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H8ClNO3S |
|---|---|
Peso molecular |
197.64 g/mol |
Nombre IUPAC |
1-methyl-2-oxopyrrolidine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClNO3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3 |
Clave InChI |
SVSHGXDRQMUTJZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1=O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B13192052.png)
![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)
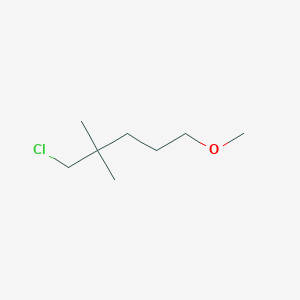


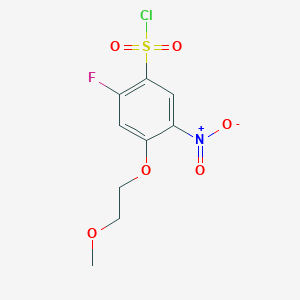
![2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13192092.png)
